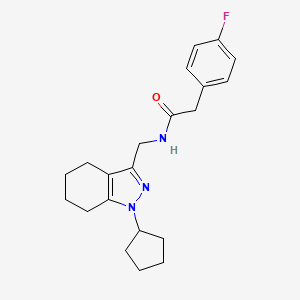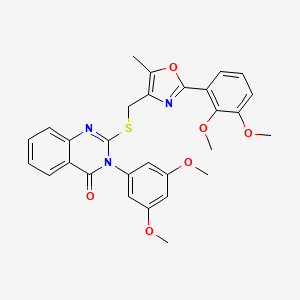
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea (MI-773) is a small molecule inhibitor of the MDM2-p53 interaction. MDM2 is a negative regulator of p53, which is a tumor suppressor protein. MI-773 binds to the hydrophobic pocket of MDM2, thereby preventing its interaction with p53, leading to the stabilization and activation of p53. The activation of p53 can lead to cell cycle arrest, apoptosis, and senescence, which are important mechanisms in cancer therapy.
作用機序
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea binds to the hydrophobic pocket of MDM2, thereby preventing its interaction with p53. This leads to the stabilization and activation of p53, which can lead to cell cycle arrest, apoptosis, and senescence.
Biochemical and physiological effects:
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has been shown to induce the expression of p53 target genes, such as p21, MDM2, and Bax. It has also been shown to inhibit the expression of anti-apoptotic genes, such as Bcl-2 and survivin. 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has been shown to induce G1 cell cycle arrest and apoptosis in cancer cells. In addition, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
実験室実験の利点と制限
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has several advantages as a research tool. It is a potent and specific inhibitor of the MDM2-p53 interaction, which makes it a valuable tool for studying the p53 pathway. 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has also been shown to have anticancer activity in vitro and in vivo, which makes it a promising candidate for cancer therapy. However, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has some limitations as a research tool. It is a small molecule inhibitor, which means that it may have off-target effects. In addition, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has not been extensively studied in non-cancer cells, which limits its potential applications.
将来の方向性
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has several potential future directions. One direction is to develop 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea as a cancer therapy. Clinical trials are currently underway to evaluate the safety and efficacy of 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea in cancer patients. Another direction is to develop 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea as a research tool for studying the p53 pathway. 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea can be used to study the role of p53 in various cellular processes, such as senescence and apoptosis. Finally, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea can be used as a starting point for the development of new MDM2-p53 inhibitors with improved potency and specificity.
合成法
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea can be synthesized by a four-step synthetic route. The first step involves the synthesis of 1-methyl-1H-indole-3-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-aminopyridine to give the corresponding urea intermediate. Finally, the urea intermediate is treated with N-methylmorpholine to give 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea.
科学的研究の応用
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has been extensively studied for its anticancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and leukemia. 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea has been shown to inhibit tumor growth in various animal models of cancer.
特性
IUPAC Name |
1-(1-methylindol-3-yl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-19-10-13(12-4-2-3-5-14(12)19)18-15(20)17-11-6-8-16-9-7-11/h2-10H,1H3,(H2,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYNHZDPMWYGBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-1H-indol-3-yl)-3-(pyridin-4-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-([2,3'-bipyridin]-4-ylmethyl)-1-naphthamide](/img/structure/B2662994.png)

![N-(4-bromo-3-methylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2662996.png)
![6-(benzo[d][1,3]dioxol-5-ylmethyl)-5-((3-chlorobenzyl)thio)-1-ethyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2662997.png)
![[5-(4-Ethylphenyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2662998.png)
![2-(2-fluorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)propanamide](/img/structure/B2663000.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2663002.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663009.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2663011.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2663013.png)


![N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2663017.png)